Butacaine
CAS No.: 149-16-6
Cat. No.: VC0003102
Molecular Formula: C18H30N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 149-16-6 |
---|---|
Molecular Formula | C18H30N2O2 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | 3-(dibutylamino)propyl 4-aminobenzoate |
Standard InChI | InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3 |
Standard InChI Key | HQFWVSGBVLEQGA-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N |
Canonical SMILES | CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N |
Chemical Identity and Structural Characteristics
Basic Chemical Properties
Butacaine is an ester-derived local anesthetic characterized by a dibutylamino group linked to a para-aminobenzoate moiety. Its IUPAC name, 3-(dibutylamino)-1-propanol 4-aminobenzoate, reflects this structure . The compound’s stereochemistry and functional groups contribute to its lipid solubility, enabling efficient penetration of neuronal membranes.
Table 1: Fundamental Chemical Properties of Butacaine
Structural Analysis
The butacaine molecule comprises a hydrophilic para-aminobenzoic acid ester linked to a hydrophobic dibutylaminopropanol group. This amphiphilic design facilitates interactions with both aqueous environments and lipid-rich neuronal membranes. X-ray crystallography and computational modeling confirm that the dibutylamino group adopts a staggered conformation, optimizing membrane insertion .
Physicochemical Properties
Thermal Stability and Phase Behavior
Butacaine free base exists as an oily liquid at room temperature, with a boiling point of 178–182°C at 0.11 mmHg . Its sulfate salt (), in contrast, forms crystalline solids with a melting point of 138.5–139.5°C . The sulfate variant’s higher melting point reflects ionic lattice stabilization.
Solubility and Partitioning
The free base is sparingly soluble in water but miscible with organic solvents like ethanol, acetone, and chloroform . The sulfate salt exhibits greater aqueous solubility (~1 g/mL in heated water) due to ionic dissociation, though it remains insoluble in ether .
Table 2: Solubility Profile of Butacaine Sulfate
Solvent | Solubility | Conditions |
---|---|---|
Water | ~1 g/mL | Heated |
Ethanol | Highly soluble | Room temperature |
Chloroform | Slightly soluble | Room temperature |
Ether | Insoluble | - |
Stability and Incompatibilities
Butacaine solutions degrade under alkaline conditions, liberating the free base as an oily precipitate. Bicarbonates induce precipitation of butacaine carbonate, while iodine yields a brown complex . Chlorides form insoluble butacaine chloride, necessitating careful formulation with compatible excipients .
Synthesis and Manufacturing
Historical Synthesis Routes
Butacaine’s original synthesis, patented in the 1920s, involves:
-
Condensation: Reacting γ-di-n-butylaminopropanol with p-nitrobenzoyl chloride to form a nitro intermediate .
-
Reduction: Catalytic hydrogenation or chemical reduction (e.g., using ) converts the nitro group to an amine, yielding butacaine .
Modern Optimizations
Contemporary methods employ microwave-assisted esterification to enhance reaction efficiency and purity. The sulfate salt is subsequently prepared via neutralization with sulfuric acid .
Table 3: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Esterification | p-Nitrobenzoyl chloride, , inert atmosphere | 65–70% |
Reduction | , ethanol | 85–90% |
Salt Formation | , propanol | 95% |
Pharmacological Profile
Mechanism of Action
Butacaine blocks voltage-gated sodium channels (VGSCs) in neuronal membranes, preventing depolarization and impulse propagation . This reversible inhibition follows the Meyer-Overton hypothesis, correlating anesthetic potency with lipid solubility .
Secondary Targets
Emerging evidence suggests butacaine modulates mitochondrial proton transport, inhibiting ATP synthesis during oxidative phosphorylation . This off-target effect may contribute to its cytotoxicity at elevated doses .
Pharmaceutical Formulations
Sulfate Salt Formulation
Butacaine sulfate is the preferred clinical formulation due to enhanced stability and water solubility. Sterile aqueous solutions (1–2% w/v) are autoclaved for ophthalmic and topical use .
Stability Considerations
Light exposure accelerates degradation, necessitating amber glass packaging. Buffering near pH 6.5 minimizes free base precipitation .
Toxicological Considerations
Acute Toxicity
The murine intravenous LD for butacaine sulfate is 12.4 mg/kg, reflecting potent neurotoxicity at supratherapeutic doses . Symptoms include convulsions, respiratory depression, and cardiovascular collapse.
Chronic Exposure Risks
Prolonged use may elicit contact dermatitis or systemic effects due to metabolite accumulation. Butacaine is metabolized via plasma cholinesterases, with slow hydrolysis rates prolonging its action .
Current Research and Emerging Applications
Antitumor Activity
A 2021 study demonstrated that butacaine inhibits glioblastoma stem cell (GSC) proliferation and self-renewal at micromolar concentrations . This effect correlates with disrupted mitochondrial function and ion homeostasis, highlighting potential repurposing for oncology .
Neuropathic Pain Management
Preclinical models suggest butacaine’s prolonged duration of action may benefit chronic pain syndromes, though clinical data remain sparse .
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